
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is an organic compound with the molecular formula C15H22O2. This compound is characterized by a hydroxy group (-OH) attached to the fifth carbon, a ketone group (C=O) on the third carbon, and a phenyl group (C6H5) on the seventh carbon of the heptane chain. It is a versatile molecule with significant applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction conditions often include the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products:
Oxidation: Formation of 5-oxo-2,2-dimethyl-7-phenylheptanoic acid.
Reduction: Formation of 5-hydroxy-2,2-dimethyl-7-phenylheptanol.
Substitution: Formation of 5-hydroxy-2,2-dimethyl-7-(substituted phenyl)heptan-3-one.
科学的研究の応用
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
5-Hydroxy-2,2-dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical and biological properties.
2,2-Dimethyl-7-phenylheptan-3-one:
5-Hydroxy-2,2-dimethyl-7-phenylheptanoic acid: An oxidized form with different chemical behavior and applications.
Uniqueness: 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
CAS番号 |
169271-04-9 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
5-hydroxy-2,2-dimethyl-7-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
InChIキー |
YHHMWCHYXRGIRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(CCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
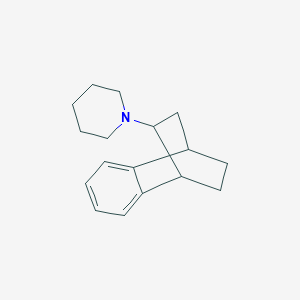

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
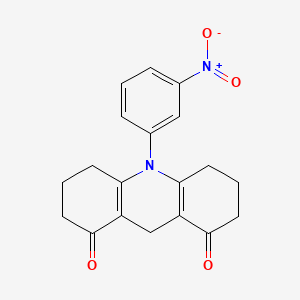
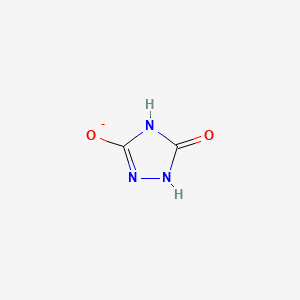
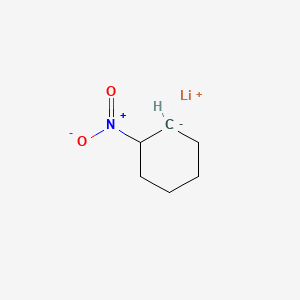

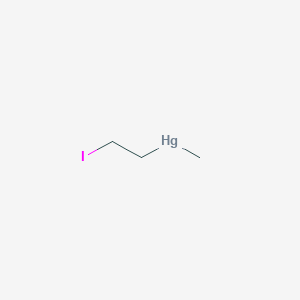
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
